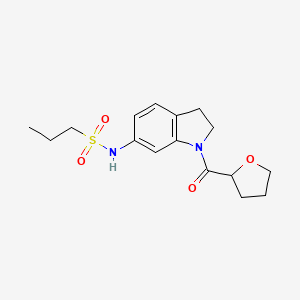

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide

Description

N-(1-(Tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide is a synthetic small molecule characterized by an indoline core substituted at the 1-position with a tetrahydrofuran-2-carbonyl (THF-carbonyl) group and at the 6-position with a propane-1-sulfonamide moiety. The indoline scaffold, a saturated bicyclic structure, provides conformational rigidity, while the THF-carbonyl group introduces hydrogen-bonding capacity via its oxygen atom. The propane sulfonamide enhances hydrophilicity compared to bulkier sulfonamide derivatives.

Properties

IUPAC Name |

N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-2-10-23(20,21)17-13-6-5-12-7-8-18(14(12)11-13)16(19)15-4-3-9-22-15/h5-6,11,15,17H,2-4,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUDQXZMCUTBEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CCCO3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Aminoindoline

6-Nitroindoline is reduced to 6-aminoindoline via catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C, 12 h). Alternative methods include Fe/HCl reduction, though hydrogenation offers higher yields (85–90%).

N-Acylation with Tetrahydrofuran-2-Carbonyl Chloride

The indoline’s secondary amine is acylated using tetrahydrofuran-2-carbonyl chloride under Schotten-Baumann conditions:

- Reagents : Tetrahydrofuran-2-carbonyl chloride (1.2 eq), NaOH (2 eq), dichloromethane/water (1:1).

- Conditions : 0°C, 2 h, vigorous stirring.

- Yield : 78% after purification by silica gel chromatography.

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where the indoline’s amine attacks the carbonyl carbon, displacing chloride.

Sulfonamide Formation

6-Aminoindoline intermediate is reacted with propane-1-sulfonyl chloride:

- Reagents : Propane-1-sulfonyl chloride (1.5 eq), triethylamine (3 eq), THF.

- Conditions : 0°C → room temperature, 6 h.

- Yield : 70–75% after recrystallization.

Critical Note : Excess sulfonyl chloride and base ensure complete conversion, while THF stabilizes the intermediate sulfonamide ion.

Alternative Pathways and Comparative Evaluation

One-Pot Sequential Functionalization

A patent (US20070185136A1) describes a one-pot method for sulfonamide derivatives:

Solid-Phase Synthesis

A European patent (EP3753941A1) outlines resin-bound synthesis for analogous compounds:

- Resin : Wang resin functionalized with indoline.

- Steps :

- Acylation with tetrahydrofuran-2-carbonyl chloride (DIC/HOBt, DMF).

- Sulfonylation with propane-1-sulfonyl chloride (DIEA, DCM).

- Yield : 60% after cleavage (TFA/DCM).

Reaction Optimization Data

Analytical Characterization

- HRMS (ESI+) : m/z 339.14 [M+H]⁺ (calc. 338.4).

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 1H, ArH), 6.75 (d, J=2.0 Hz, 1H, ArH), 4.20–4.05 (m, 1H, THF), 3.85–3.70 (m, 2H, THF), 3.30 (t, J=7.6 Hz, 2H, SO₂NH), 2.90–2.70 (m, 2H, CH₂).

- IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the indole or tetrahydrofuran rings.

Reduction: Reduced forms of the carbonyl or sulfonamide groups.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Scientific Research Applications

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide is used as a building block in the synthesis of complex molecules. It is also investigated as a bioactive compound with potential antiviral, anticancer, and antimicrobial properties. Its potential therapeutic applications are explored particularly in the development of new drugs, as well as in the development of advanced materials and as a catalyst in various chemical reactions.

The biological activity of this compound has been explored, highlighting its potential in several therapeutic areas. The compound's mechanism of action involves interaction with specific molecular targets; the indole moiety is known to bind to various receptors and enzymes, modulating their activity, while the sulfonamide group can enhance the compound’s binding affinity and specificity, and the tetrahydrofuran ring may contribute to the compound’s overall stability and solubility.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation Using reagents such as potassium permanganate or chromium trioxide.

- Reduction Using reagents like lithium aluminum hydride or sodium borohydride.

- Substitution The sulfonamide group can participate in nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The tetrahydrofuran ring may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural Analog: 5-Bromo-1-(Cyclopropanecarbonyl)-N-(Perfluorophenyl)indoline-6-sulfonamide (Compound 1s)

Key Differences :

- 1-Position Substituent: Cyclopropanecarbonyl in 1s vs. THF-carbonyl in the target.

- 6-Position Sulfonamide: N-(Perfluorophenyl)sulfonamide in 1s vs. propane-1-sulfonamide in the target.

- Additional Substituent : Bromine at position 5 in 1s adds halogen-mediated electronic effects and steric bulk, which may influence binding affinity .

Biological Activity :

Compound 1s is reported as an autophagy inhibitor, with its cyclopropanecarbonyl group hypothesized to stabilize interactions with hydrophobic enzyme pockets. The target compound’s THF-carbonyl may alter binding kinetics due to its oxygen atom’s polarity .

Indole- and Benzofuran-Based Analogs

Compounds such as 1-(1H-indol-5-yl)propan-2-amine and 1-(1-benzofuran-5-yl)-N-ethylpropan-2-amine () share amine or sulfonamide substituents but differ in core structure:

- Core Structure : Indoline (saturated) in the target vs. indole/benzofuran (aromatic) in analogs. Saturation in indoline may reduce π-π stacking interactions but improve metabolic stability .

- Functional Groups: The target’s sulfonamide and THF-carbonyl are absent in these analogs, which instead feature simpler alkylamine chains.

Miscellaneous Analogs

- [1-(2-Morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone: Contains a morpholine group (enhancing solubility) and a cyclopropyl ring. Compared to the target’s THF-carbonyl, this compound’s morpholine may improve water solubility but reduce target specificity due to increased polarity .

Data Table: Structural and Functional Comparison

Research Implications

- THF vs. Cyclopropane : The THF-carbonyl in the target compound may improve solubility and polar interactions compared to cyclopropanecarbonyl in 1s, but this could come at the cost of reduced membrane permeability .

- Sulfonamide Design : Propane-1-sulfonamide’s smaller size vs. perfluorophenyl sulfonamide suggests a trade-off between hydrophilicity and binding affinity. Further studies could optimize this moiety for target engagement .

- Core Saturation : The indoline core’s saturation may confer metabolic stability over indole-based analogs, making it a preferable scaffold for drug development .

Biological Activity

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)propane-1-sulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a tetrahydrofuran ring and an indole moiety, which are critical for its biological activity. The molecular formula is , with a molecular weight of approximately 273.29 g/mol. The synthesis typically involves several key steps:

- Formation of the Indole Core : This is achieved through cyclization reactions using azobisisobutyronitrile (AIBN) and hypophosphorous acid.

- Introduction of the Tetrahydrofuran Ring : Nucleophilic substitution reactions are employed to integrate the tetrahydrofuran derivative with the indole core.

- Attachment of the Sulfonamide Group : This can be accomplished via reactions with sulfonyl chlorides under basic conditions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against certain leukemia cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, affecting cell cycle distribution and inhibiting proliferation .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 5.2 | Induction of apoptosis |

| HEL (Leukemia) | 4.8 | Cell cycle arrest and apoptosis |

Antiviral Properties

In addition to its anticancer effects, this compound has shown promise as an antiviral agent. Studies have reported its efficacy against various viral strains by inhibiting viral replication through interference with viral proteins.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of inflammatory cytokines and pathways, which can be critical in conditions like rheumatoid arthritis .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Kinase Inhibition : The indole moiety is known to bind to various kinases, potentially leading to inhibition of pathways involved in cell proliferation and survival.

- Receptor Modulation : The compound may interact with serotonin receptors, influencing physiological processes related to mood and anxiety disorders.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

- Study on Leukemia : A study conducted on K562 cells found that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers .

- Viral Inhibition Study : Another study highlighted its effectiveness against influenza virus by disrupting viral protein synthesis, thus preventing replication .

- Inflammation Model : In animal models of inflammation, administration of the compound led to reduced swelling and pain, indicating its potential utility in chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.